![molecular formula C13H16BrNO3S B2626494 4-bromo-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide CAS No. 874594-56-6](/img/structure/B2626494.png)
4-bromo-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
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Description
4-bromo-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
Synthesis and Characterization of Metal Complexes : A study by Binzet et al. (2009) focuses on the synthesis and characterization of Ni(II) and Cu(II) complexes using 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives. These complexes were analyzed using elemental analyses, FT-IR, and 1H-NMR spectroscopy. The crystal and molecular structure of one such nickel(II) complex was determined using single crystal X-ray diffraction, revealing insights into the formation and properties of these metal complexes (Binzet, Külcü, Flörke, & Arslan, 2009).
Heparanase Inhibitors in Cancer Therapy : Xu et al. (2006) describe a novel class of benzamides, including N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide, as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. These compounds showed promising heparanase inhibitory activity, suggesting potential applications in cancer therapy (Xu et al., 2006).
Microwave-Promoted Synthesis : Saeed (2009) reports the microwave-promoted synthesis of N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, providing a cleaner, more efficient, and faster method for synthesis compared to traditional heating. This study underscores the utility of microwave irradiation in synthesizing benzamide derivatives, which could be beneficial in various chemical syntheses (Saeed, 2009).
Antipsychotic Agents : A study by Norman et al. (1993) on the synthesis and evaluation of conformationally restricted derivatives of benzamides, including compounds similar to 4-bromo-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, investigated their potential as antipsychotic agents. They evaluated their ability to inhibit dopamine D-2 receptor binding (Norman, Kelley, & Hollingsworth, 1993).
Pharmacological Properties : Research by Högberg et al. (1990) on benzamide derivatives explored their antidopaminergic properties and their potential as antipsychotic agents. This study contributes to understanding the pharmacological properties of benzamide compounds (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
properties
IUPAC Name |
4-bromo-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c1-13(7-8-19(17,18)9-13)15(2)12(16)10-3-5-11(14)6-4-10/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTAPTKDMWCDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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